Ammonia dioxane
Overview
Description
Ammonia dioxane is a chemical compound that consists of ammonia dissolved in dioxane. Ammonia is a colorless gas with a characteristic strong odor, highly soluble in water, alcohol, chloroform, and ether. Dioxane, on the other hand, is a heterocyclic organic compound classified as an ether, often used as a solvent. The combination of these two compounds results in a solution that is commonly used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonia dioxane can be prepared by dissolving ammonia gas in dioxane under controlled conditions. The process typically involves bubbling ammonia gas through liquid dioxane until the desired concentration is achieved. This method ensures that the ammonia is evenly distributed within the dioxane solution .
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. Industrial production involves the use of specialized equipment to handle the ammonia gas and dioxane safely. The process is carefully monitored to maintain the correct concentration and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonia dioxane undergoes several types of chemical reactions, including:
Oxidation: Ammonia can be oxidized to form nitrogen oxides.
Reduction: Ammonia can act as a reducing agent in various chemical reactions.
Substitution: Ammonia can participate in substitution reactions, where it replaces other groups in a molecule.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may produce nitrogen oxides, while reduction reactions may yield amines .
Scientific Research Applications
Ammonia dioxane has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical syntheses.
Biology: Employed in the preparation of biological samples and as a buffer in biochemical experiments.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a reagent in diagnostic tests.
Industry: Applied in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of ammonia dioxane involves its ability to act as a solvent and reactant in chemical reactions. Ammonia can donate a pair of electrons, making it a good nucleophile, while dioxane stabilizes the reaction environment. This combination allows for efficient chemical transformations and interactions with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A similar ether compound used as a solvent.
Ammonium hydroxide: A solution of ammonia in water, used in various chemical applications.
Ethanolamine: An organic compound containing both amine and alcohol functional groups, used in chemical synthesis
Uniqueness
Ammonia dioxane is unique due to its combination of ammonia and dioxane, providing both nucleophilic properties and solvent capabilities. This makes it particularly useful in specific chemical reactions and industrial applications where other compounds may not be as effective .
Properties
IUPAC Name |
azane;1,4-dioxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.H3N/c1-2-6-4-3-5-1;/h1-4H2;1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTGQBPGYZDWAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.